Mafosfamide can be synthesized through several methods, primarily focusing on modifying the cyclophosphamide structure to enhance its stability and efficacy. The synthesis typically involves the formation of a thioether linkage at the 4-position of the oxazaphosphorine ring. This modification allows for improved solubility and bioavailability compared to its parent compound.
Technical details of the synthesis include:
The molecular structure of mafosfamide features a core oxazaphosphorine ring system with a thioethane sulfonic acid moiety attached. This structure can be depicted as follows:
Key data regarding its molecular structure include:
The structural modifications enhance its reactivity and therapeutic profile compared to traditional nitrogen mustards .
Mafosfamide undergoes several significant chemical reactions that contribute to its mechanism of action:
The mechanism of action of mafosfamide primarily involves its ability to form reactive alkylating agents upon metabolism. Once administered, mafosfamide is converted into 4-hydroxy-cyclophosphamide, which can then generate phosphoramide mustard—a highly reactive species that binds covalently to DNA.
Key points regarding its mechanism include:
Mafosfamide possesses several notable physical and chemical properties:
Relevant data include:
Mafosfamide has been investigated for various scientific uses, predominantly in oncology:
Mafosfamide (INN: cis-4-sulfoethylthio-cyclophosphamide) is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine class. Its core structure features a cis-configured 1,3,2-oxazaphosphorinane ring with a sulfonated ethylthio moiety at the C4 position, replacing the labile hydroxyl group in 4-hydroxycyclophosphamide (4-OH-CP). This substitution confers stability while preserving the pharmacologically active site. The molecule exists as a cyclohexylamine salt, forming a white crystalline powder with a melting point of 126–134°C and high water solubility (~16% w/v) [3] [7].
Table 1: Structural Characteristics of Mafosfamide
Property | Description |
---|---|
Chemical Name | cis-4-sulfoethylthio-cyclophosphamide cyclohexylamine salt |
Molecular Formula | C₉H₁₉Cl₂N₂O₅PS₂ |
Molecular Weight | 401.25 g/mol |
Configuration at C4 | cis stereochemistry |
Key Stabilizing Group | Sulfonated ethylthio moiety (-SCH₂CH₂SO₃⁻) |
Solid-State Properties | Crystalline, stable at room temperature |
Unlike cyclophosphamide, which requires hepatic cytochrome P450-mediated oxidation (CYP2B6/2C9/3A4) to generate 4-OH-CP, mafosfamide spontaneously degrades to 4-OH-CP under physiological conditions. This bypasses metabolic activation limitations, making it pharmacologically advantageous in tissues with low CYP expression. Structurally, mafosfamide’s sulfonated side chain sterically shields the C4 position, reducing non-specific hydrolysis while allowing controlled release of 4-OH-CP. Molecular dynamics simulations reveal that this configuration minimizes premature intramolecular reactions, enhancing target specificity [1] [3] [6].
Mafosfamide’s pharmacological activity hinges on its rapid, non-enzymatic conversion to 4-OH-CP in aqueous environments. At pH 7.4 and 37°C, the sulfonated ethylthio group undergoes heterolytic cleavage, releasing 4-OH-CP and 2-mercaptoethanesulfonate. Kinetic studies show this degradation follows first-order kinetics, with a half-life of minutes under physiological conditions. The liberated 4-OH-CP equilibrates with its tautomer, aldophosphamide, which undergoes β-elimination to yield phosphoramide mustard (DNA-alkylating agent) and acrolein (toxic byproduct). In vitro studies confirm that mafosfamide’s cytotoxicity correlates directly with phosphoramide mustard generation [1] [3] [5].
Table 2: Metabolic Activation Pathway of Mafosfamide
Step | Process | Key Product | Biological Role |
---|---|---|---|
1 | Spontaneous hydrolysis | 4-Hydroxycyclophosphamide | Proximal cytotoxic metabolite |
2 | Tautomerization | Aldophosphamide | Unstable intermediate |
3 | β-Elimination | Phosphoramide Mustard | DNA cross-linking agent (primary cytotoxic effect) |
Acrolein | Bladder irritant (detoxified by mesna) |
The absence of hepatic activation requirements distinguishes mafosfamide from cyclophosphamide. In vivo studies demonstrate that mafosfamide achieves 3–5-fold higher concentrations of active 4-OH-CP in plasma and cerebrospinal fluid (CSF) compared to equimolar cyclophosphamide doses. This property enables its use in regional therapies where CYP activity is low, such as intrathecal administration for neoplastic meningitis. Glutathione (GSH) modulates mafosfamide’s bioactivation: High GSH levels stabilize 4-OH-CP, slowing its conversion to phosphoramide mustard. Conversely, GSH depletion accelerates phosphoramide mustard release, enhancing cytotoxicity in tumor cells with elevated GSH (e.g., SKOV-3 ovarian carcinoma) [1] [5] [6].
Mafosfamide’s stability is critically dependent on pH, temperature, and buffer composition. In phosphate buffer (pH 7.0, 37°C), it undergoes rapid cis-to-trans isomerization (t½ <5 minutes), reaching an equilibrium ratio of 59:41 (cis:trans). The trans isomer exhibits slower hydrolysis kinetics, reducing bioactivation efficiency. Degradation accelerates at pH <6.0 or >8.0 due to acid/base-catalyzed hydrolysis of the oxazaphosphorinane ring. Oxidation also poses risks: Thiol-containing additives (e.g., mesna) retard degradation by forming disulfide adducts, while oxidants accelerate 4-OH-CP release [3] [5].
To mitigate stability challenges, formulation approaches include:
Table 3: Formulation Solutions for Mafosfamide Stability
Challenge | Solution | Mechanism/Effect |
---|---|---|
Rapid Hydrolysis | Lyophilization | Reduces water-mediated degradation |
Isomerization (cis→trans) | Cold storage (4°C) | Slows molecular rearrangement |
Oxidative Degradation | Nitrogen headspace in vials | Eliminates oxidative pathways |
Premature Activation | Mesna co-formulation | Forms reversible adduct, slowing 4-OH-CP release |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: